5-(2,2-二甲基丙基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

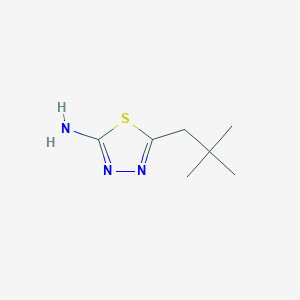

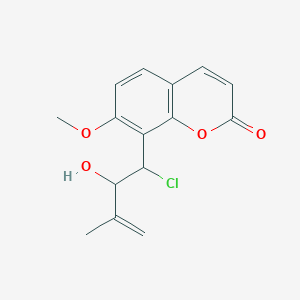

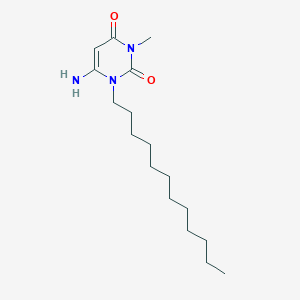

The compound “5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine” is an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The “5-(2,2-Dimethylpropyl)” part of the name suggests that a 2,2-dimethylpropyl group is attached to the 5-position of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring is a planar, aromatic ring, and the 2,2-dimethylpropyl group would add some steric bulk to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the 2,2-dimethylpropyl group. The thiadiazole ring might participate in various chemical reactions, especially those involving electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring might contribute to its aromaticity and potentially its UV/Vis absorption properties .科学研究应用

Pharmaceutical Applications

1,3,4-thiadiazol-2-amine derivatives exhibit a wide range of pharmacological activities. They are known for their antitumor , antituberculosis , anti-inflammatory , analgesic , and antitumoral properties. These compounds can cross cellular membranes due to their mesoionic nature, allowing them to interact with various biological targets .

Agricultural Applications

These derivatives also show potential as fungicides , insecticides , bactericides , and herbicides . Their ability to inhibit the replication of bacterial cells can be leveraged in developing new agricultural chemicals .

Chemical Synthesis

The compound’s structure allows for its use in the synthesis of novel organic compounds. It can serve as a building block in creating new materials with desired properties for industrial applications .

Material Science

In material science, these derivatives could be used to develop new efficient light-emitting materials for OLED and WOLED technologies, enhancing display technologies .

Analytical Chemistry

The stability of solvents containing thiadiazole derivatives against gamma-irradiation is of interest in analytical chemistry. They can be used in high-resolution mass spectrometry and solvent extraction methods .

Drug Discovery

Microwave-assisted synthesis of thiadiazole derivatives is significant in medicinal chemistry and drug discovery, reducing reaction times and improving yields .

未来方向

The study of thiadiazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential therapeutic properties . Future research on “5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine” could involve exploring its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity.

属性

IUPAC Name |

5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOZXURUMNAAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405623 |

Source

|

| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

141187-32-8 |

Source

|

| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)